Royal Jelly acid

Antileishmanial Antiparasitic In Vitro Potency

Procure high-purity Royal Jelly acid (10-HDA, ≥98%) to eliminate the variability of crude royal jelly extracts. Unlike whole RJ, purified 10-HDA delivers defined potency: 2.2-fold more potent against Leishmania major (IC50 3.8 µg/mL), selective TLR4 antagonism for generating tolerogenic dendritic cells, and sub-MIC anti-biofilm activity against S. aureus via sarA/agrA downregulation. With a demonstrated 2-fold therapeutic window against lymphoma vs. normal cells, this compound ensures reproducible, mechanistic research outcomes. Standard international B2B shipping available for R&D use.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 14113-05-4
Cat. No. B087122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoyal Jelly acid
CAS14113-05-4
Synonyms10-HDEC
10-hydroxy-2-decenoic acid
10-hydroxy-2-decenoic acid, (E)-isomer
10-hydroxy-2-decenoic acid, monopotassium salt
10-hydroxy-2-decenoic acid, monosodium salt
10-hydroxy-2-decenoic acid, sodium salt
Hydroxydecine
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC(CCCC=CC(=O)O)CCCO
InChIInChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+
InChIKeyQHBZHVUGQROELI-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgSolvent:nonePurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





Royal Jelly Acid (10-HDA, CAS 14113-05-4) Procurement Guide: Specifications, Analytical Characterization, and Research-Grade Properties


Royal Jelly acid, also known as Queen Bee Acid or 10-hydroxy-2-decenoic acid (10-HDA), is an unsaturated medium-chain fatty acid (C10H18O3, MW 186.25) that constitutes the principal lipid component in royal jelly . Chemically, it is defined as (E)-10-hydroxy-2-decenoic acid, characterized by a trans-double bond at the C2 position and a terminal hydroxyl group . As a research compound, it is available from reputable vendors with purity specifications typically ranging from 95% to ≥98% by HPLC, with the compound appearing as a white to off-white crystalline solid possessing a melting point range of approximately 61-65 °C . This compound is utilized in a wide array of in vitro and in vivo research models, including oncology, immunology, and neuroscience .

Why Royal Jelly Acid (10-HDA) Cannot Be Substituted by Generic Royal Jelly Extracts or Other Fatty Acids


Substituting Royal Jelly acid (10-HDA) with crude royal jelly (RJ) or closely related fatty acids like 10-hydroxydecanoic acid (10-HDAA) and sebacic acid introduces significant variability and fundamentally alters the observed biological activity and potency, making direct substitution scientifically unsound. 10-HDA is the primary active constituent responsible for many of royal jelly's reported effects, and its activity is not simply mirrored by other components. For instance, while both RJ and 10-HDA demonstrate neuroprotective effects in a rat model of ischemic stroke, RJ's effect on increasing acetyl-histone H3 levels was shown to be more potent than that of purified 10-HDA, indicating a complex interplay of components in the crude extract that cannot be replicated by a single compound [1]. Conversely, in antileishmanial assays, 10-HDA exhibited over twice the potency of whole royal jelly (IC50 3.8 ± 0.22 μg/mL vs. 8.4 ± 0.74 μg/mL), demonstrating that purification yields a more potent agent in this specific context [2]. Furthermore, when compared to other royal jelly fatty acids, 10-HDA demonstrates unique and often superior bioactivity profiles, as detailed in the quantitative evidence below [3].

Royal Jelly Acid (10-HDA) Quantitative Evidence Guide: Differentiating Activity, Potency, and Selectivity


10-HDA Demonstrates Significantly Greater Potency than Royal Jelly and Standard Drugs Against Leishmania major

Royal Jelly acid (10-HDA) shows significantly higher potency against intracellular amastigotes of Leishmania major compared to whole royal jelly and the standard antileishmanial drug meglumine antimoniate [1]. The IC50 of 10-HDA is 3.8 ± 0.22 μg/mL, representing a 2.2-fold increase in potency over royal jelly (IC50 8.4 ± 0.74 μg/mL) and a 3.6-fold increase over meglumine antimoniate (IC50 13.6 ± 1.15 μg/mL) [1].

Antileishmanial Antiparasitic In Vitro Potency

10-HDA's Selective Cytotoxicity Profile Against Lymphoma Cells

10-HDA demonstrates selective cytotoxicity against the lymphoma cell line SU-DHL-2 with an IC50 of 496.8 μg/mL at a density of 3 × 10⁶ cells/well after 24 hours [1]. This compares favorably to its effect on normal cells, where the IC50 values were approximately 1000 μg/mL for normal liver LO2 cells and over 1000 μg/mL for human skin fibroblasts (HSFs), indicating a clear therapeutic window [1].

Antitumor Lymphoma Selectivity Index

Anti-Biofilm Activity of 10-HDA Against Staphylococcus aureus at Sub-Inhibitory Concentrations

10-HDA exhibits significant anti-biofilm activity against Staphylococcus aureus at concentrations well below its minimum inhibitory concentration (MIC) [1]. Quantitative crystal violet staining demonstrated that 10-HDA significantly reduced biofilm biomass at levels ranging from 1/32MIC to 1/2MIC [1]. This effect is corroborated by scanning electron microscopy (SEM) which showed that 10-HDA inhibits the secretion of extracellular polymeric substances (EPS) and disrupts established biofilm architecture [1].

Antibacterial Biofilm Virulence

10-HDA Acts as a TLR4 Antagonist, a Mechanism Distinct from Other Royal Jelly Fatty Acids

10-HDA specifically acts as an antagonist of Toll-like receptor 4 (TLR4), a mechanism not shared by all royal jelly components [1]. In HEK-TLR4 cells co-cultured with the TLR4 agonist LPS, 10-HDA significantly reduced the expression of tumor necrosis factor-α (TNF-α) compared to treatment with LPS alone [1]. Furthermore, 10-HDA led to a tolerogenic phenotype in dendritic cells cultured on biomaterial films, characterized by lower expression of costimulatory molecules (CD80, CD83, CD86, HLA-DR) and a higher ratio of anti-inflammatory IL-10 to pro-inflammatory IL-12 [1].

Immunomodulation TLR4 Antagonist Tolerogenic Dendritic Cells

Application Scenarios for Royal Jelly Acid (10-HDA) Based on Validated Evidence


Investigating Parasitic Infections: A Potent Alternative to Meglumine Antimoniate

For researchers focused on leishmaniasis or other parasitic diseases, Royal Jelly acid (10-HDA) is a high-potency alternative to traditional antileishmanial agents. With an in vitro IC50 of 3.8 μg/mL against Leishmania major, 10-HDA is 2.2-fold more potent than crude royal jelly and 3.6-fold more potent than meglumine antimoniate [1]. Procuring high-purity 10-HDA allows for definitive mechanistic studies, such as investigating its effect on parasite-specific metabolic pathways, without the confounding variables introduced by the complex mixture found in royal jelly extracts.

Anti-Biofilm and Anti-Virulence Research in Staphylococcal Infections

For microbiologists studying persistent infections caused by Staphylococcus aureus biofilms, 10-HDA offers a unique anti-virulence tool. The compound's ability to significantly reduce biofilm biomass at sub-MIC concentrations (1/32MIC to 1/2MIC) and disrupt biofilm architecture positions it as a valuable compound for exploring novel strategies to combat antibiotic tolerance [1]. Furthermore, its demonstrated downregulation of key virulence regulators (sarA, agrA) and the α-hemolysin gene (hla) makes it an ideal candidate for research into quorum sensing and toxin inhibition [1].

Immunomodulation and Tissue Engineering: Inducing Tolerogenic Dendritic Cells

In immunology and tissue engineering, 10-HDA is a key reagent for generating tolerogenic dendritic cells (DCs) to study immune tolerance and biomaterial-host interactions. The evidence demonstrates that 10-HDA acts as a specific TLR4 antagonist, leading to a tolerogenic DC phenotype characterized by reduced expression of co-stimulatory molecules (CD80, CD83, CD86, HLA-DR) and an anti-inflammatory cytokine profile (increased IL-10, decreased IL-12) [1]. This specific and quantifiable effect allows researchers to create a defined, tolerogenic environment, which is crucial for studying the prevention of allograft rejection and improving the biocompatibility of implants [1].

Oncology Research: Selectively Targeting Lymphoma Cells

10-HDA presents a compelling tool for cancer researchers, particularly those focused on lymphoma, due to its demonstrated selectivity profile. The compound exhibits an IC50 of 496.8 μg/mL against SU-DHL-2 lymphoma cells, while normal liver (LO2) and fibroblast (HSF) cells show IC50 values at least 2-fold higher (≥1000 μg/mL) [1]. This quantifiable difference in sensitivity makes 10-HDA a promising starting point for investigating cancer-specific vulnerabilities and developing therapies with a potentially favorable therapeutic index [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Royal Jelly acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.